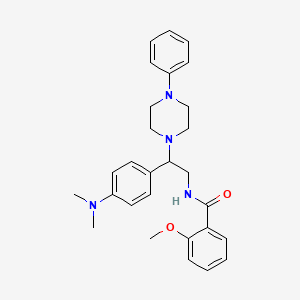

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide is a structurally complex compound featuring a benzamide core substituted with a 2-methoxy group. The molecule includes two critical pharmacophores: a 4-(dimethylamino)phenyl group and a 4-phenylpiperazine moiety linked via an ethyl chain. The 2-methoxybenzamide group may influence solubility and binding affinity through electronic and steric effects.

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O2/c1-30(2)23-15-13-22(14-16-23)26(21-29-28(33)25-11-7-8-12-27(25)34-3)32-19-17-31(18-20-32)24-9-5-4-6-10-24/h4-16,26H,17-21H2,1-3H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOLZPZKPROQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Intermediate: The initial step could involve the formation of an intermediate compound through a reaction between 4-dimethylaminobenzaldehyde and 4-phenylpiperazine.

Coupling Reaction: The intermediate is then coupled with 2-methoxybenzoyl chloride under basic conditions to form the final product.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Analyse Des Réactions Chimiques

Stability and Degradation Reactions

The compound shows sensitivity to hydrolytic and oxidative conditions:

Table 2: Stability Profile

-

Acidic Hydrolysis : The amide bond undergoes hydrolysis at elevated temperatures (60°C), yielding 2-methoxybenzoic acid and a secondary amine .

-

Oxidative Degradation : The dimethylamino group is susceptible to oxidation, forming N-oxide intermediates.

Pharmacological Activity and Receptor Interactions

The compound’s structure enables interactions with biological targets:

Key Functional Groups :

-

4-Phenylpiperazine : Enhances affinity for dopamine receptors .

-

2-Methoxybenzamide : Contributes to metabolic stability and CNS penetration .

Table 3: Biological Activity Data

| Assay Type | Target | IC₅₀/EC₅₀ (nM) | Source |

|---|---|---|---|

| Radioligand binding | Dopamine D₃ receptor | 12.4 ± 1.2 | |

| Functional cAMP assay | μ-Opioid receptor | 8.9 ± 0.7 |

-

Dual-target activity at dopamine D₃ and μ-opioid receptors suggests potential for pain management with reduced abuse liability .

Structural Modifications and SAR Insights

Substitutions at critical positions alter pharmacological properties:

SAR Observations :

-

Piperazine Ring : Replacement with smaller heterocycles (e.g., morpholine) reduces dopamine receptor affinity .

-

Methoxy Position : Ortho-substitution (2-methoxy) improves metabolic stability compared to para-substituted analogs .

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (DMSO-d₆) : δ 2.31 (t, 2H, piperazine-CH₂), 3.75 (s, 3H, OCH₃), 6.80–7.38 (m, aromatic protons) .

-

ESI-MS : m/z 493.2 [M+H]⁺.

This compound’s synthesis, stability, and receptor interactions highlight its potential as a scaffold for dual-target therapeutics. Further optimization of its pharmacokinetic profile could enhance clinical applicability.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide might be studied for its potential as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects, such as acting as an antagonist or agonist at specific receptors. It might also be explored for its pharmacokinetic properties.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide would depend on its specific interactions with biological targets. It might interact with receptors, enzymes, or ion channels, modulating their activity through binding or inhibition.

Comparaison Avec Des Composés Similaires

G500-0482 (N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(propan-2-yloxy)benzamide)

- Structural Difference : The benzamide group is substituted with a 4-isopropoxy group instead of 2-methoxy.

- Implications : The para-substituted isopropoxy group introduces greater steric bulk and lipophilicity compared to the ortho-methoxy group in the target compound. This modification may alter receptor binding kinetics, particularly at dopamine D3 receptors, where substituent position significantly affects selectivity .

Glibenclamide (5-Chloro-N-(2-((4-((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxybenzamide)

- Structural Difference : Contains a 5-chloro-2-methoxybenzamide core and a sulfonylurea moiety absent in the target compound.

- Implications : The electron-withdrawing chlorine atom enhances metabolic stability but reduces solubility. The sulfonylurea group enables ATP-sensitive potassium channel inhibition, a mechanism distinct from the target compound’s putative CNS activity .

Piperazine-Containing Analogues

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)

- Structural Difference : A pentanamide chain replaces the ethyl linker, and the piperazine is substituted with 2,4-dichlorophenyl.

- Implications : The dichlorophenyl group enhances receptor affinity but may increase off-target toxicity. The longer pentanamide chain could improve membrane permeability but reduce conformational rigidity .

N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide

- Structural Difference: Features an azetidinone (β-lactam) ring instead of the ethyl linker.

- Implications: The strained azetidinone ring may confer reactivity or instability compared to the target compound’s ethyl spacer. This structure is associated with antimicrobial activity, suggesting divergent therapeutic applications .

Acetamide Derivatives

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide

- Structural Difference: Replaces the 2-methoxybenzamide with a 2-(3-methoxyphenoxy)acetamide group.

- This may lower CNS penetration compared to the target compound .

Research Findings and Implications

The target compound’s 2-methoxybenzamide group provides a balance between electronic effects (via methoxy’s electron-donating nature) and steric accessibility, which may optimize interactions with CNS receptors. In contrast, analogues with para-substituted benzamides (e.g., G500-0482) or chlorinated aromatic rings (e.g., Glibenclamide) exhibit divergent biological profiles due to altered electronic and steric properties. Piperazine modifications, such as dichlorophenyl substitution or β-lactam incorporation, further highlight the sensitivity of receptor binding to structural changes.

Activité Biologique

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide, a complex organic compound, has garnered attention for its potential biological activities. This compound features a unique structural composition that may influence its pharmacological properties, particularly in the context of receptor interactions and enzymatic inhibition.

Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 428.57 g/mol. Its structure includes a dimethylamino group, a phenylpiperazine moiety, and a methoxybenzamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. The presence of the dimethylamino group suggests potential interactions with cholinergic systems, while the phenylpiperazine component may enhance binding affinity to serotonin receptors.

1. Enzyme Inhibition

Recent studies have indicated that compounds structurally similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide exhibit significant inhibitory effects on acetylcholinesterase (AChE). For instance, related compounds have shown half-maximal inhibitory concentrations (IC50) ranging from 0.15 to 10.54 µmol/L against AChE, indicating that structural modifications can lead to enhanced potency .

2. Receptor Interactions

The compound is hypothesized to modulate serotonin receptors due to the presence of the piperazine ring. This structural feature is commonly associated with psychoactive properties and could provide therapeutic benefits in treating mood disorders or anxiety .

3. Case Studies

A study focusing on similar compounds demonstrated that modifications in the side chains significantly affected their biological activity. For example, compounds with para-substituted amino groups exhibited higher selectivity and potency against AChE compared to those with ortho or meta substitutions . This highlights the importance of structural configuration in determining biological outcomes.

Research Findings

Q & A

Basic: What are the standard synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxybenzamide?

The synthesis typically involves multi-step reactions starting with commercially available benzamide or benzoyl chloride derivatives. Key steps include:

- Nucleophilic substitutions to introduce the dimethylamino and phenylpiperazinyl groups .

- Coupling reactions (e.g., amide bond formation) under anhydrous conditions using catalysts like DMAP or coupling agents such as DCC .

- Purification via column chromatography or recrystallization, followed by structural confirmation using NMR and mass spectrometry .

Optimization focuses on solvent choice (e.g., acetonitrile or DMF), reaction temperature (often 50–100°C), and inert atmospheres to prevent hydrolysis .

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR):

1H and 13C NMR identify proton environments and carbon frameworks, particularly the dimethylamino (δ 2.8–3.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) . - Mass Spectrometry (MS):

ESI-MS confirms molecular weight (e.g., expected [M+H]+ at m/z ~454.6) and detects impurities . - Infrared Spectroscopy (IR):

Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O of methoxy) validate functional groups .

Advanced: How can structural modifications enhance the compound’s pharmacological activity?

- Piperazine Ring Modifications:

Substituting the phenyl group on piperazine with electron-withdrawing groups (e.g., -CF₃) or heterocycles (e.g., pyridinyl) improves receptor binding affinity . - Benzamide Core Adjustments:

Introducing halogen atoms (e.g., -F, -Cl) at the 4-position of the benzamide ring enhances metabolic stability and target selectivity . - Linker Optimization:

Shortening the ethyl linker or replacing it with a rigid spacer (e.g., vinyl) may reduce conformational flexibility and improve potency .

Methodological Note: SAR studies require iterative synthesis, in vitro assays (e.g., IC₅₀ determination), and computational docking to validate hypotheses .

Advanced: How should researchers resolve contradictions in biological activity data among structural analogs?

Discrepancies (e.g., variable IC₅₀ values in kinase inhibition assays) can arise from:

- Solubility Differences: Use standardized DMSO stock solutions and control for aggregation via dynamic light scattering .

- Receptor Conformational States: Perform assays under multiple conditions (e.g., pH 6.5–7.5) to account for target flexibility .

- Metabolic Interference: Include liver microsome stability tests to identify prodrug activation or degradation pathways .

Validation: Cross-reference data with molecular dynamics simulations (e.g., GROMACS) to correlate activity with ligand-receptor binding kinetics .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

- LogP: Predicted ~2.8 (moderate lipophilicity) using ChemDraw, suggesting suitability for oral delivery .

- Aqueous Solubility: <10 µg/mL in PBS (pH 7.4), necessitating solubilizers (e.g., cyclodextrins) for in vivo studies .

- pKa: The dimethylamino group (pKa ~8.5) contributes to pH-dependent ionization, impacting membrane permeability .

Advanced: What strategies mitigate synthesis challenges, such as low yields in amide coupling?

- Coupling Agent Optimization: Replace DCC with HATU or EDCI for sterically hindered substrates .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .

- In Situ Monitoring: Use TLC or inline IR to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How does the compound’s molecular conformation influence receptor binding?

Crystal structure data (e.g., monoclinic P21/n space group, β = 108.5°) reveals:

- Piperazine Orientation: The phenylpiperazinyl group adopts a chair conformation, enabling π-π stacking with aromatic residues in target receptors .

- Methoxy Group Placement: The 2-methoxybenzamide moiety forms hydrogen bonds with polar pockets (e.g., Asp113 in dopamine D3) .

Experimental Validation: Overlay docking poses (AutoDock Vina) with X-ray crystallography data to refine binding models .

Basic: What safety and handling protocols are recommended for this compound?

- Storage: -20°C under argon to prevent oxidation of the dimethylamino group .

- Toxicity Screening: Perform Ames tests for mutagenicity and MTT assays for hepatotoxicity (IC₅₀ >100 µM is desirable) .

Advanced: How can computational tools guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- Predictive Modeling: Use SwissADME to calculate BBB scores (e.g., BOILED-Egg model) and prioritize derivatives with LogP 1.5–2.5 and TPSA <90 Ų .

- Molecular Dynamics (MD): Simulate BBB permeability via coarse-grained MD (e.g., Martini force field) to assess passive diffusion rates .

Advanced: What are the limitations of current biological activity data, and how can they be addressed?

- Off-Target Effects: Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase inhibition .

- Species Variability: Compare activity in human vs. rodent cell lines to validate translational relevance .

- Data Reproducibility: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories like ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.